molecular formula C6H5Cl2NO B1266657 5-Amino-2,4-dichlorophenol CAS No. 39489-79-7

5-Amino-2,4-dichlorophenol

Cat. No.: B1266657
CAS No.: 39489-79-7
M. Wt: 178.01 g/mol
InChI Key: QPHMVRPABQUYGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichlorophenol typically involves the chlorination of 5-amino-2-chlorophenol. The process can be summarized as follows:

    Starting Material: 5-Amino-2-chlorophenol.

    Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

    Reaction Conditions: The reaction is carried out at a controlled temperature, typically around 0-5°C, to ensure selective chlorination at the desired positions on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 2,4-dichloro-5-aminophenol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,4-dichloro-5-aminophenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-Amino-2,4-dichlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-Amino-2,4-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert their effects through different pathways. For example, the amino group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Amino-2-chlorophenol: Contains only one chlorine atom, resulting in different reactivity and properties.

    4-Aminophenol: Lacks chlorine substituents, leading to distinct chemical behavior.

Uniqueness

5-Amino-2,4-dichlorophenol is unique due to the presence of both amino and dichloro substituents, which confer specific reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-2,4-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHMVRPABQUYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192625
Record name Phenol, 5-amino-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39489-79-7
Record name Phenol, 5-amino-2,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39489-79-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 5-amino-2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,4-dichlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder (4.03 g, 72.1 mmol) was added slowly to the solution of 2,4-dichloro-5-nitrophenol (3.00 g, 14.4 mmol) in acetic acid (100 ml). After stirring at room temperature overnight, the reaction mixture became milky with formation of a white precipitate. The precipitate was filtered off and the filtrate was concentrated to ca. 20 mL. The residue was diluted with water (100 mL) and neutralized by slow addition of sodium bicarbonate. The mixture was then extracted with methylene chloride (3×150 mL). The organic layer were combined, dried over sodium sulfate, filtered and concentrated to dryness to afford 5-amino-2,4-dichlorophenol (2.20 g, 86%) as a brown solid. 1H-NMR (DMSO-d6) 89.91 (s, 1H), 7.10 (s, 1H), 6.42 (s, 1H), 5.34 (s, 2H); MS LC-MS (M+H)+=178.2, RT=2.10 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.03 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5-Amino-2,4-dichlorophenol allow it to act as a ligand in the Mn(II) complex, and what role does this complex play in the dye-sensitized solar cell?

A: this compound possesses both a phenolic oxygen and an amino nitrogen, both of which can donate electron pairs. This ability to donate two electron pairs allows the molecule to act as a bidentate ligand, forming a stable complex with the Mn(II) ion [].

Q2: Are there any spectroscopic data available to characterize the this compound-Mn(II) complex?

A: While the paper mentions that the Mn(II) complex was characterized by its structural and optical properties, it doesn't provide specific spectroscopic data []. Further research and publications would be needed to delve into specific spectroscopic characterization techniques employed, such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance spectroscopy (NMR), which could provide insights into the electronic structure and bonding within the complex.

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